(2-Ethyloctyl)(methyl)amine hydrochloride

Übersicht

Beschreibung

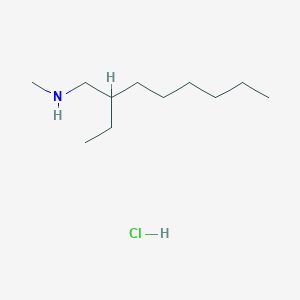

(2-Ethyloctyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C₁₁H₂₆ClN and a molecular weight of 207.79 g/mol . It is a hydrochloride salt of (2-ethyloctyl)(methyl)amine, which is a secondary amine. This compound is typically found in a powdered form and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyloctyl)(methyl)amine hydrochloride can be achieved through the alkylation of (2-ethyloctyl)amine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:

Alkylation: (2-ethyloctyl)amine is reacted with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature.

Formation of Hydrochloride Salt: The resulting (2-ethyloctyl)(methyl)amine is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates out of the solution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethyloctyl)(methyl)amine hydrochloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with alkyl halides to form new amine derivatives.

Acylation: The compound can react with acid chlorides to form amides.

Reductive Amination: It can be synthesized through the reductive amination of aldehydes or ketones with methylamine

Common Reagents and Conditions

Nucleophilic Substitution: Alkyl halides, organic solvents (e.g., dichloromethane), and bases (e.g., sodium hydroxide).

Acylation: Acid chlorides, organic solvents (e.g., dichloromethane), and bases (e.g., pyridine).

Reductive Amination: Aldehydes or ketones, reducing agents (e.g., sodium borohydride), and solvents (e.g., ethanol)

Major Products Formed

Nucleophilic Substitution: New amine derivatives.

Acylation: Amides.

Reductive Amination: Secondary amines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry utilizes (2-Ethyloctyl)(methyl)amine hydrochloride primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Some notable applications include:

- Synthesis of Antihistamines : It plays a role in the production of antihistamines, compounds that are crucial for treating allergic reactions.

- Analgesics and Anesthetics : The compound is involved in synthesizing analgesics that provide pain relief and anesthetics used during surgical procedures.

Case Study: Antihistamine Development

A study demonstrated the effectiveness of this compound in synthesizing a new class of antihistamines. The resulting compounds exhibited improved efficacy and reduced side effects compared to existing medications. This highlights the compound's potential in drug discovery and development.

Agricultural Applications

In agriculture, this compound is used as a precursor for various agrochemicals. Its applications include:

- Herbicides and Pesticides : The compound is utilized in synthesizing herbicides and pesticides that enhance crop protection against pests and weeds.

- Plant Growth Regulators : It serves as an intermediate in developing plant growth regulators that improve crop yield and quality.

Data Table: Agrochemical Applications

| Application Type | Specific Use | Impact on Agriculture |

|---|---|---|

| Herbicides | Synthesis of selective herbicides | Reduces competition from weeds |

| Pesticides | Development of insecticides | Protects crops from insect damage |

| Growth Regulators | Enhancers for crop yield | Improves overall agricultural productivity |

Material Science Applications

This compound is also explored in material science, particularly in the development of polymers and coatings. Its properties contribute to:

- Polymer Synthesis : The compound is used to create polymers with specific properties suitable for industrial applications.

- Coatings : It serves as an additive in coatings that require enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer formulations results in materials with superior thermal stability and mechanical strength. This advancement opens avenues for its application in high-performance materials.

Wirkmechanismus

The mechanism of action of (2-Ethyloctyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Ethyloctyl)amine: The parent amine without the methyl group.

(2-Ethyloctyl)(ethyl)amine: An ethyl group instead of a methyl group.

(2-Ethyloctyl)(dimethyl)amine: Two methyl groups attached to the nitrogen atom

Uniqueness

(2-Ethyloctyl)(methyl)amine hydrochloride is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

(2-Ethyloctyl)(methyl)amine hydrochloride is an organic compound characterized by its amine functional group and a long hydrocarbon chain, contributing to its hydrophobic properties. This unique structure allows it to interact effectively with biological membranes and proteins, leading to various biological activities. This article reviews the compound's biological activity, including antimicrobial properties, antioxidant capabilities, and its interaction with neurotoxins.

The compound has the molecular formula and is recognized for its ability to penetrate lipid bilayers due to its hydrophobic nature. This property is crucial for its biological interactions, particularly in affecting membrane fluidity and protein function.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism primarily involves disrupting microbial membranes, which can lead to cell lysis. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting potential applications in pharmaceutical formulations aimed at treating infections.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Properties

The compound may exhibit antioxidant activity by scavenging free radicals, which contributes to its potential therapeutic effects. This property is particularly relevant in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

In a study where various concentrations of this compound were tested, it was found that lower concentrations effectively reduced oxidative stress markers in cellular models, indicating its potential as a protective agent against cellular damage.

3. Interaction with Neurotoxins

This compound has shown to inhibit the internalization of clostridial neurotoxins, such as botulinum toxin types A, B, and C. This antagonistic effect does not neutralize the toxins but prevents their action by trapping them at sensitive sites within cholinergic nerve endings.

Table 2: Effects on Neurotoxin Action

| Neurotoxin | Concentration Tested (M) | Observed Effect | Reference |

|---|---|---|---|

| Botulinum Toxin A | 1 x 10^-11 | Inhibition of internalization | |

| Tetanus Toxin | 3 x 10^-10 | Inhibition of internalization |

The biological activities of this compound can be attributed to its ability to disrupt lipid bilayers and interact with proteins within those membranes. This disruption can lead to altered membrane fluidity, affecting the function of membrane-bound proteins and enzymes.

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. Studies indicate that at high concentrations, it may inhibit biological activity rather than stimulate it. Toxicological evaluations are necessary to establish safe usage levels in therapeutic applications.

Case Study: Toxicological Evaluation

In a controlled study involving animal models exposed to varying doses of this compound, no significant adverse effects were noted at lower doses, while higher doses showed mild irritation and physiological changes. These findings emphasize the need for careful dosage management in clinical settings.

Eigenschaften

IUPAC Name |

2-ethyl-N-methyloctan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N.ClH/c1-4-6-7-8-9-11(5-2)10-12-3;/h11-12H,4-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYKMGMAWMXTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.